molecular formula Cl3KPt B8457495 platinum (II) potassium chloride

platinum (II) potassium chloride

Cat. No.: B8457495
M. Wt: 340.5 g/mol
InChI Key: QPINXQCQOKBINJ-UHFFFAOYSA-K
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Description

Significance and Versatility of Platinum(II) Complexes in Modern Chemistry

Platinum(II) complexes are a class of coordination compounds that have garnered significant attention due to their diverse applications in catalysis, materials science, and medicine. acs.orgrsc.orgcatalysis.blog Characterized by a d⁸ electron configuration, these complexes often adopt a square planar geometry, which influences their reactivity and physical properties. numberanalytics.comfullcoll.edu

The versatility of Pt(II) complexes is evident in their wide-ranging functions:

Catalysis : Platinum-based catalysts are highly valued for their efficiency and selectivity in numerous chemical transformations, including hydrogenation, oxidation, and isomerization reactions. catalysis.blogriyngroup.com They are integral to industrial processes and emerging green chemistry applications. catalysis.blog

Medicine : The discovery of the anticancer properties of cisplatin (B142131), cis-[PtCl₂(NH₃)₂], marked a paradigm shift in chemotherapy. wikipedia.org This has spurred extensive research into other platinum-based complexes as potential therapeutic agents, including those designed to overcome cisplatin resistance. rsc.orgacs.org

Materials Science : Platinum(II) complexes are investigated for their unique optical and electronic properties. acs.org They are used as phosphorescent emitters in organic light-emitting devices (OLEDs) and as components in the development of advanced materials like liquid crystals and optical recording media. acs.orgsigmaaldrich.com

The ability to systematically modify the ligands surrounding the platinum(II) center allows for the fine-tuning of their chemical, physical, and biological properties, making them a subject of continuous and intensive research.

Foundational Role of K₂PtCl₄ as a Prototypical Square Planar Coordination Compound

Potassium tetrachloroplatinate(II) is fundamentally important in coordination chemistry as it provides a classic example of a square planar complex. wikipedia.orgnumberanalytics.com The compound consists of potassium cations (K⁺) and the dianion [PtCl₄]²⁻, in which a central platinum(II) ion is coordinated to four chloride ligands arranged at the corners of a square. wikipedia.orgnumberanalytics.com

The square planar geometry of the [PtCl₄]²⁻ anion is a direct consequence of the d⁸ electronic configuration of the Pt(II) ion. numberanalytics.comfullcoll.edu This specific arrangement is a key feature studied in introductory and advanced inorganic chemistry courses to illustrate concepts of coordination geometry and crystal field theory. Its well-defined structure makes it an excellent model for studying ligand substitution reactions and the trans effect, a phenomenon where the identity of a ligand influences the rate of substitution of the ligand trans to it. The synthesis of cisplatin from K₂PtCl₄ is a classic demonstration of the trans effect in action. wikipedia.org

Furthermore, the [PtCl₄]²⁻ anion itself is utilized as a "tecton," or a building block, in crystal engineering to construct supramolecular assemblies through non-covalent interactions like halogen bonding. rsc.org

Table 1: Properties of Potassium Tetrachloroplatinate(II)

PropertyValue
Chemical FormulaK₂PtCl₄
Molar Mass415.09 g/mol
AppearanceReddish-orange solid
Density3.38 g/cm³
Melting Point265 °C (509 °F; 538 K)
Geometry of [PtCl₄]²⁻Square Planar

Data sourced from references wikipedia.orgsigmaaldrich.com

Overview of Key Research Domains Involving K₂PtCl₄

The utility of potassium tetrachloroplatinate(II) as a stable, water-soluble source of platinum(II) makes it an indispensable starting material across several key research domains. nih.gov

Synthesis of Platinum Complexes: K₂PtCl₄ is the most common and crucial precursor for synthesizing a vast array of other platinum complexes. wikipedia.orgnih.gov The chloride ligands in the [PtCl₄]²⁻ anion can be readily displaced by other ligands, such as amines, phosphines, and organic molecules. wikipedia.org A historically and commercially significant reaction is its use in the synthesis of the anticancer drug cisplatin. wikipedia.orgnih.gov The most widely used method, developed by Dhara, involves converting K₂PtCl₄ to K₂PtI₄, followed by reaction with ammonia (B1221849) to yield cis-[Pt(NH₃)₂I₂]. The iodide ligands are then replaced by chloride to produce isomerically pure cisplatin. nih.gov This multi-step process is necessary to avoid the formation of undesired byproducts like Magnus's green salt. wikipedia.orgnih.gov It is also a starting point for making transplatin and other mixed ligand complexes. wikipedia.orgic.ac.uk

Catalysis: Potassium tetrachloroplatinate(II) is employed both as a catalyst and as a precursor for creating highly active catalytic materials. riyngroup.comsigmaaldrich.com It has been identified as an active and stable catalyst for specialized reactions like the selective oxidation of methane (B114726). sigmaaldrich.com More commonly, it serves as the platinum source for the synthesis of platinum nanoparticles, which are of immense interest for their catalytic properties in fuel cells, hydrogenation, and hydrosilylation reactions. riyngroup.comresearchgate.netacs.org For instance, K₂PtCl₄ can be used to prepare Pt(II) complexes that act as photoactivated catalysts for alkene hydrosilylation, a key process in the silicone industry. acs.org

Materials Science and Nanotechnology: In the realm of materials science, K₂PtCl₄ is a vital precursor for producing platinum-based materials, particularly platinum nanoparticles and films. riyngroup.comresearchgate.net Researchers can control the size and shape of platinum nanocrystals—from spheres and cubes to dendritic structures—by reducing K₂PtCl₄ solutions under carefully controlled conditions, often in the presence of capping agents or surfactants. researchgate.netpsu.eduberkeley.edu These nanomaterials have applications in electronics and biomedical engineering. riyngroup.com Recent advanced research has even allowed for the direct visualization of the chemical decomposition of K₂PtCl₄ at the atomic level, observing its disproportionation to K₂PtCl₆ and subsequent reduction to form platinum metal nuclei, providing unprecedented insight into the fundamental mechanisms of nanoparticle formation. nih.govresearchgate.net

Table 2: Key Research Applications of K₂PtCl₄

Research DomainSpecific ApplicationKey Findings
Synthetic Chemistry Precursor for CisplatinServes as the starting material for various synthetic routes, including the Dhara method, to produce the widely used anticancer drug. wikipedia.orgnih.gov
Precursor for other Pt(II) complexesThe chloride ligands are readily substituted to form a wide range of complexes with different ligands (e.g., phosphines, pyridines). wikipedia.orgcdnsciencepub.com
Catalysis Precursor for Nanoparticle CatalystsUsed to synthesize platinum nanoparticles with high catalytic activity for fuel cells, hydrogenation, and oxidation reactions. riyngroup.comresearchgate.netxmu.edu.cn
Homogeneous CatalysisEmployed in catalyst systems for reactions such as selective methane oxidation and hydrosilylation. sigmaaldrich.comacs.org
Materials Science Synthesis of Platinum NanomaterialsEnables the controlled synthesis of platinum nanoparticles of various shapes and sizes for electronic and biomedical applications. researchgate.netberkeley.edu
Mechanistic StudiesUsed in fundamental studies to observe the nucleation and growth of platinum clusters at the atomic level. nih.govresearchgate.netacs.org

Properties

Molecular Formula

Cl3KPt

Molecular Weight

340.5 g/mol

IUPAC Name

potassium;platinum(2+);trichloride

InChI

InChI=1S/3ClH.K.Pt/h3*1H;;/q;;;+1;+2/p-3

InChI Key

QPINXQCQOKBINJ-UHFFFAOYSA-K

Canonical SMILES

[Cl-].[Cl-].[Cl-].[K+].[Pt+2]

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques for Potassium Tetrachloroplatinate Ii

Classical and Contemporary Synthesis Routes from Platinum Precursors

The traditional and widely practiced methods for synthesizing potassium tetrachloroplatinate(II) primarily involve the reduction of platinum(IV) complexes or the direct dissolution of platinum metal.

A common and reliable method for producing potassium tetrachloroplatinate(II) is through the reduction of potassium hexachloroplatinate(IV) (K₂PtCl₆). wikipedia.org This process involves the use of a suitable reducing agent to lower the oxidation state of platinum from +4 to +2.

One established procedure utilizes hydrazine dihydrochloride (N₂H₄·2HCl) as the reducing agent. ic.ac.ukchemicalbook.com In a typical synthesis, a suspension of potassium hexachloroplatinate(IV) in water is treated with hydrazine dihydrochloride. ic.ac.ukchemicalbook.com The reaction mixture is heated to facilitate the reduction, often in the range of 50-65°C, until the yellow color of the starting material transforms into a deep red solution, indicative of the formation of the tetrachloroplatinate(II) ion. ic.ac.ukchemicalbook.com To ensure the reaction goes to completion, the temperature may be further elevated to 80-90°C. ic.ac.ukchemicalbook.com It is crucial to control the amount of hydrazine dihydrochloride added, as an excess can lead to the undesirable reduction of the product to metallic platinum. ic.ac.ukchemicalbook.com

Another reducing agent that can be employed is potassium oxalate (K₂C₂O₄). This method involves the reduction of K₂PtCl₆ with potassium oxalate, and the remaining solutions can be subjected to oxidation to regenerate K₂PtCl₆, making the process recyclable and minimizing platinum waste. google.com Sulfur dioxide has also been mentioned as a reducing agent for this conversion. wikipedia.org

The general reaction for the reduction of potassium hexachloroplatinate(IV) can be represented as: 2K₂PtCl₆ + N₂H₄·2HCl → 2K₂PtCl₄ + N₂ + 6HCl google.com

Table 1: Comparison of Reducing Agents for K₂PtCl₆ Reduction

Reducing AgentKey Reaction ConditionsAdvantagesDisadvantages
Hydrazine DihydrochlorideAqueous suspension of K₂PtCl₆, heated to 50-90°C. ic.ac.ukchemicalbook.comWell-established method, relatively fast reaction. ic.ac.ukchemicalbook.comRisk of over-reduction to platinum metal if excess reagent is used. ic.ac.ukchemicalbook.com
Potassium OxalateReduction of K₂PtCl₆. google.comAllows for a recyclable process, minimizing platinum loss. google.comMay require additional steps for regeneration of the starting material. google.com
Sulfur DioxideReduction of K₂PtCl₆. wikipedia.orgEffective reducing agent.Can introduce sulfur-containing impurities if not properly controlled.
Cuprous ChlorideReaction with K₂PtCl₆. sigmaaldrich.comProvides an alternative reduction pathway.May introduce copper impurities that need to be removed.

An alternative route to potassium tetrachloroplatinate(II) begins with the dissolution of elemental platinum. google.com This is typically achieved using aqua regia, a mixture of nitric acid and hydrochloric acid, to form hexachloroplatinic acid (H₂PtCl₆). google.com This acid can then be converted to potassium hexachloroplatinate(IV) by the addition of potassium chloride (KCl). google.com The resulting K₂PtCl₆ is then reduced to K₂PtCl₄ using one of the methods described in the previous section. google.com

Reductive Synthesis Strategies for K₂PtCl₄

Beyond the classical methods, various reductive strategies have been developed to synthesize potassium tetrachloroplatinate(II), sometimes with the goal of producing specific morphologies like nanoparticles or improving reaction efficiency.

A variety of chemical reducing agents have been explored for the synthesis of K₂PtCl₄ and its derivatives. For instance, the reduction of K₂PtCl₄ itself can lead to the formation of colloidal platinum, which has applications in catalysis. wikipedia.org The choice of reducing agent and reaction conditions can influence the size and shape of the resulting platinum nanoparticles. researchgate.net

In a study focused on improving the yield and purity of K₂PtCl₄ from K₂PtCl₆, the use of hydrazine dihydrochloride was optimized. The key parameters controlled were the use of a saturated solution of the starting material, maintaining the temperature between 40-50°C, and adding the reducing agent in very small, controlled portions. This careful control helps to prevent the reduction of the Pt(II) product to platinum metal.

Another approach involves the use of hydrogen gas as a reductant, particularly in the synthesis of platinum nanoparticles from a K₂PtCl₄ precursor solution within a bacterial cellulose (B213188) matrix. researchgate.net

Mechanochemistry, a solvent-free or low-solvent synthetic method that utilizes mechanical force to induce chemical reactions, is emerging as a powerful and sustainable alternative to traditional solution-based synthesis. rsc.org While direct mechanochemical synthesis of K₂PtCl₄ is not extensively detailed in the provided search results, the successful application of mechanochemistry for the synthesis of other Pt(II) heteroleptic complexes from platinum precursors suggests its potential applicability. rsc.org This method has been shown to significantly reduce reaction times, energy consumption, and the environmental footprint of the synthesis of related platinum compounds. rsc.org

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing reaction conditions is critical for maximizing the yield and purity of potassium tetrachloroplatinate(II) while minimizing the formation of byproducts, particularly metallic platinum.

Key parameters that are frequently adjusted include:

Temperature: The reaction temperature is carefully controlled to ensure a reasonable reaction rate without promoting over-reduction. For the hydrazine dihydrochloride method, a temperature range of 50-65°C is initially used, followed by an increase to 80-90°C to drive the reaction to completion. ic.ac.ukchemicalbook.com A lower temperature range of 40-50°C has also been reported to improve control over the reaction.

Reagent Stoichiometry: The amount of reducing agent must be carefully calculated and added in a controlled manner. A slight excess may be used to ensure complete conversion of the starting material, but a large excess can lead to the formation of platinum metal. ic.ac.ukgoogleapis.com

Reaction Time: The reaction is typically monitored until the color change from yellow to deep red is complete, which can take a couple of hours. ic.ac.ukchemicalbook.com

pH and Solvent: The reaction is typically carried out in an aqueous medium. The use of dilute hydrochloric acid can accelerate the reduction reaction. google.com

Purification: After the reaction, the mixture is often cooled in an ice bath to precipitate any unreacted starting material, which is then removed by filtration. ic.ac.ukchemicalbook.com The final product can be isolated from the filtrate. Washing the product with ice-cold water helps to remove soluble impurities. ic.ac.uk

Table 2: Optimized Conditions for K₂PtCl₄ Synthesis using Hydrazine Dihydrochloride

ParameterOptimized ConditionRationale
Starting Material ConcentrationSaturated solution of K₂PtCl₆. Prevents the reduction of Pt(II) to platinum metal.
Temperature40-50°C. Provides better control over the reduction process.
Reducing Agent AdditionSmall portions (e.g., 0.01g) added incrementally. Avoids localized high concentrations of the reducing agent.
Reaction MonitoringObservation of the color change from yellow to a red suspension. Indicates the formation of the desired product.
Product IsolationCooling and allowing the solution to stand for several days. Promotes the growth of needle-like red crystals of K₂PtCl₄.

By carefully controlling these parameters, researchers can achieve high yields and purity of potassium tetrachloroplatinate(II), a crucial starting material for numerous applications in chemistry and medicine.

Exploration of Sustainable and Environmentally Benign Synthesis Protocols

The growing emphasis on green chemistry has spurred research into more sustainable and environmentally friendly methods for synthesizing chemical compounds, including potassium tetrachloroplatinate(II). These modern approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials compared to traditional synthetic routes. Key areas of exploration include the development of recyclable systems, the use of alternative energy sources like microwave and ultrasonic irradiation, solvent-free mechanochemical processes, and the valorization of waste materials.

A significant advancement in sustainable synthesis is the creation of recyclable, closed-loop systems that minimize platinum loss. One such patented method involves the reduction of potassium hexachloroplatinate(IV) using potassium oxalate. The remaining solutions from this process are then subjected to oxidation using a mixture of hydrochloric acid and hydrogen peroxide, which regenerates the initial potassium hexachloroplatinate(IV) reactant. This regenerated salt can then be reused in the reduction step, creating a cycle that results in practically no loss of platinum, a precious and finite resource google.com.

Energy-efficient techniques are also at the forefront of green synthesis for platinum compounds.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions. It has been shown to significantly reduce reaction times and enhance yields compared to conventional heating methods nih.gov. For the synthesis of platinum nanoparticles from platinum precursors, microwave assistance can complete the reduction of platinum ions in as little as one minute nih.gov. This method is considered greener due to its higher energy efficiency and reduced processing time nih.gov.

Sonochemical Synthesis: Sonochemistry employs ultrasonic irradiation to initiate and promote chemical reactions. The reduction of platinum(IV) salts has been demonstrated using this method, which proceeds via a first-order reaction rsc.org. Sonochemical synthesis can be more efficient than traditional chemical reduction and can be performed at room temperature, thus saving energy rsc.orgnih.gov.

Photochemical Synthesis: The use of visible light as a clean and low-cost energy source is being explored for reactions involving potassium tetrachloroplatinate(II). Research has shown that visible light can effectively facilitate the hydrolysis of K₂[PtCl₄] in the process of forming platinum nanoparticles, offering a more environmentally friendly alternative to energy-intensive ultraviolet light tandfonline.com.

Mechanochemistry represents a paradigm shift towards solvent-free synthesis. This method involves the use of mechanical force (milling or grinding) to induce chemical reactions. It has been successfully applied to synthesize various platinum(II) complexes, offering a fast, efficient, and scalable alternative to traditional solution-based methods rsc.org. The primary advantages are the elimination of bulk solvent use, which dramatically reduces waste, and a significant decrease in energy consumption and reaction time. For certain platinum(II) complexes, mechanochemistry has been shown to reduce the environmental factor (E-factor) by approximately 700-fold and the process mass intensity (PMI) by about 200-fold compared to conventional routes rsc.org.

The following table provides a comparative overview of these sustainable synthesis protocols against traditional methods.

Synthesis ProtocolKey PrinciplePrimary AdvantagesReported Reductions (Compared to Traditional Methods)
Recyclable Closed-Loop SystemRegeneration and reuse of starting materials.Minimizes precious metal loss; reduces waste.Practically waste-less with respect to platinum google.com.
Waste ValorizationConversion of a chemical byproduct into the desired product.Improves atom economy; reduces costs and pollution google.com.N/A (Focus is on alternative feedstock).
Microwave-Assisted SynthesisUse of microwave irradiation for rapid heating.Shorter reaction times; enhanced yields; improved energy efficiency nih.gov.Reaction time reduced from hours to minutes nih.govnih.gov.
Sonochemical SynthesisApplication of ultrasonic energy to drive reactions.Increased efficiency; can be performed at lower temperatures rsc.org.N/A (Focus is on efficiency and particle properties).
MechanochemistryInducing reactions through mechanical force without bulk solvents.Solvent-free; scalable; significantly reduced waste and energy use rsc.org.~8-fold reduction in reaction time; ~29-fold reduction in energy consumption rsc.org.
Photochemical SynthesisUse of visible light as an energy source.Low cost; environmentally benign energy source tandfonline.com.N/A (Focus is on use of green energy).

Coordination Chemistry and Ligand Substitution Reactions of the Tetrachloroplatinate Ii Anion

Electronic Structure and Fundamental Principles of Square Planar Platinum(II) Coordination

The coordination geometry and reactivity of the tetrachloroplatinate(II) anion are dictated by the electronic configuration of the central platinum(II) ion. Platinum(II) is a d⁸ metal ion, a configuration that strongly favors a square planar geometry. numberanalytics.comlibretexts.orgpearson.com This preference can be explained by Crystal Field Theory (CFT), which describes the splitting of the metal's d-orbitals under the influence of the surrounding ligands. numberanalytics.compearson.com

In a square planar arrangement, the four chloride ligands approach the central Pt(II) ion along the x and y axes. This creates a specific pattern of d-orbital energy levels. The d(x²-y²) orbital, pointing directly at the ligands, is the most destabilized and highest in energy. The d(xy) orbital lies in the plane between the ligands and is the next highest in energy. The remaining orbitals, d(xz), d(yz), and d(z²), point away from the ligands and are consequently lower in energy. libretexts.org The typical energy ordering for a square planar complex is d(xz), d(yz) < d(z²) < d(xy) << d(x²-y²). libretexts.org

For a d⁸ ion like Pt(II), the eight electrons can fill the four lower-energy orbitals, leaving the high-energy d(x²-y²) orbital empty. libretexts.org This arrangement results in a highly stable, low-spin electronic configuration that often leads to diamagnetic behavior due to the pairing of all electrons. numberanalytics.compearson.com This inherent stability is a defining characteristic of four-coordinate Pt(II) complexes. numberanalytics.com

Mechanistic Pathways of Ligand Exchange in [PtCl₄]²⁻

Ligand substitution reactions in square planar d⁸ complexes, such as [PtCl₄]²⁻, are among the most extensively studied in all of coordination chemistry. These reactions typically proceed through a well-defined associative mechanism, which contrasts with the dissociative pathways more common for octahedral complexes. libretexts.orglibretexts.org

The associative substitution pathway is characterized by the initial addition of an incoming nucleophilic ligand (Y) to the square planar complex before the departure of the leaving ligand (X). libretexts.orgwikipedia.org This addition forms a transient, higher-coordination intermediate. wikipedia.orglibretexts.org

For a four-coordinate square planar complex like [PtCl₄]²⁻, the attack of a nucleophile leads to a five-coordinate, or pentacoordinate, intermediate. libretexts.orgwikipedia.org This intermediate most commonly adopts a trigonal bipyramidal geometry. libretexts.org The formation of this more ordered intermediate is typically the rate-determining step of the reaction, a fact supported by the negative entropy of activation observed in these processes. wikipedia.orgresearchgate.net

Because the rate-determining step involves both the platinum complex and the incoming ligand, the reaction kinetics are second-order, with the rate dependent on the concentrations of both species. wikipedia.orglibretexts.org This is governed by the Eigen-Wilkins mechanism. wikipedia.org

A critical principle governing the outcome of substitution reactions in square planar complexes is the trans effect. libretexts.orghooghlywomenscollege.ac.in The trans effect is defined as the effect of a coordinated ligand upon the rate of substitution of the ligand positioned trans to it. hooghlywomenscollege.ac.in This kinetic phenomenon involves the labilization (making more reactive) of the trans ligand, thereby directing the incoming nucleophile to that specific position. libretexts.orgwikipedia.org

The ability of different ligands to direct substitution trans to themselves varies significantly. The approximate series of ligands in order of increasing trans-directing ability is: F⁻, H₂O, OH⁻ < NH₃ < py < Cl⁻ < Br⁻ < I⁻, SCN⁻, NO₂⁻, SC(NH₂)₂ < H⁻, CO, CN⁻, C₂H₄ hooghlywomenscollege.ac.inwikipedia.org

A classic illustration of the trans effect is the synthesis of cisplatin (B142131), cis-[PtCl₂(NH₃)₂], from [PtCl₄]²⁻. wikipedia.orgslideshare.netslideshare.net

In the first step, an ammonia (B1221849) (NH₃) molecule substitutes one of the chloride (Cl⁻) ligands. Since all four positions are equivalent, this happens randomly. [PtCl₄]²⁻ + NH₃ → [PtCl₃(NH₃)]⁻ + Cl⁻ wikipedia.org

In the second step, the position of the next substitution is dictated by the trans effect. According to the series, Cl⁻ has a greater trans effect than NH₃. hooghlywomenscollege.ac.inwikipedia.org Therefore, the incoming NH₃ molecule will preferentially replace a Cl⁻ that is trans to another Cl⁻, rather than the one trans to the already-substituted NH₃. This results in the second NH₃ ligand adding cis to the first, yielding the cis isomer. libretexts.orgwikipedia.org

Conversely, starting with [Pt(NH₃)₄]²⁺ and reacting it with Cl⁻ yields the trans isomer, trans-[PtCl₂(NH₃)₂]. hooghlywomenscollege.ac.in Here, the stronger trans-directing Cl⁻ ligand directs the second Cl⁻ to the position trans to the first. hooghlywomenscollege.ac.in

Reactivity with Diverse Ligand Systems

The [PtCl₄]²⁻ anion is a versatile precursor, reacting with a wide variety of ligands to form a vast range of platinum(II) complexes. The nature of the incoming ligand's donor atom significantly influences the reaction's kinetics and the resulting product's structure.

Nitrogen-donor ligands, such as ammonia and pyridine (B92270), are common nucleophiles in reactions with [PtCl₄]²⁻. The synthesis of cisplatin via the reaction with ammonia is a primary example, showcasing the controlled, stepwise substitution governed by the trans effect to produce the cis isomer. slideshare.netwikipedia.orgchegg.com

Reactions can also be performed with various amines and pyridine derivatives to synthesize complexes with different properties. uci.educhegg.comcdnsciencepub.com For instance, studies on the reaction of K₂PtCl₄ with pyridine and its methylated derivatives (picolines and lutidines) in dimethylformamide (DMF) have shown that the yield of the resulting trichloro(pyridine)platinum(II) complexes is influenced by the steric hindrance of the substituents on the pyridine ring. cdnsciencepub.com The presence of methyl groups in the ortho position can affect the accessibility of the nitrogen donor atom to the platinum center. cdnsciencepub.com The synthesis of more complex structures can be designed by a careful sequence of reactions with ligands like pyridine (py), ammonia (NH₃), methylamine (B109427) (CH₃NH₂), and nitrite (B80452) (NO₂⁻), using the principles of the trans effect to achieve specific isomers. chegg.com

Sulfur-donor ligands are classified as soft bases and, according to Hard and Soft Acids and Bases (HSAB) theory, they form strong, stable bonds with the soft acid Pt(II). alfa-chemistry.com This strong affinity means that reactions of [PtCl₄]²⁻ with sulfur-donor ligands like thiourea (B124793) (SC(NH₂)₂) are generally much faster than those with nitrogen donors. rsc.org

Thiourea possesses a very strong trans effect, significantly higher than that of chloride or ammonia. wikipedia.orgrsc.org This has profound consequences for substitution reactions. For example, if cis-[PtCl₂(NH₃)₂] is treated with thiourea, the first two thiourea molecules replace the two chloride ligands. However, the powerful trans effect of the newly coordinated thiourea ligands then labilizes the ammonia ligands trans to them, leading to their rapid replacement and the ultimate formation of [Pt(tu)₄]²⁺. rsc.org In contrast, the trans isomer, trans-[PtCl₂(NH₃)₂], reacts with thiourea to form trans-[Pt(NH₃)₂(tu)₂]²⁺, which is stable in the presence of excess thiourea because the ammonia ligands are cis to the thiourea ligands and thus not labilized. rsc.org This differential reactivity further highlights the directive power of the trans effect in platinum(II) chemistry.

Coordination with Phosphorus-Donor Ligands (e.g., Phosphines)

The tetrachloroplatinate(II) anion readily undergoes ligand substitution reactions, where its chloride ligands are displaced by other ligands. wikipedia.org A significant class of these reactions involves phosphorus-donor ligands, such as phosphines. These reactions are fundamental in synthesizing a wide array of platinum(II)-phosphine complexes. wikipedia.org

The reaction of K₂PtCl₄ with phosphines is a common method for preparing metal-phosphine complexes. wikipedia.org For instance, reacting K₂PtCl₄ with triphenylphosphine (B44618) (PPh₃) leads to the formation of cis-bis(triphenylphosphine)platinum(II) chloride (cis-[PtCl₂(PPh₃)₂]). wikipedia.org This reaction showcases the dual role of the phosphine (B1218219), acting as both a ligand and, in some cases, a reducing agent. wikipedia.org

The nature of the phosphine ligand, including its steric and electronic properties, significantly influences the structure and reactivity of the resulting platinum(II) complex. prochemonline.com The coordination of phosphine ligands to the platinum center is characterized by a combination of sigma-donation from the phosphorus lone pair to the metal and pi-back-donation from filled metal d-orbitals to the P-C σ* anti-bonding orbitals. wikipedia.org

Table 1: Examples of Platinum(II)-Phosphine Complexes Synthesized from K₂PtCl₄

Reactant Phosphine Resulting Platinum(II) Complex Reference
Triphenylphosphine (PPh₃) cis-[PtCl₂(PPh₃)₂] wikipedia.org
Triethylphosphine (PEt₃) cis-[PtCl₂(PEt₃)₂] and trans-[PtCl₂(PEt₃)₂] wikipedia.org
Phosphonated phosphines cis or trans geometries depending on ligand nih.gov

Formation of Other Coordination Complexes and Derivatives

Beyond phosphines, K₂PtCl₄ is a versatile starting material for a vast range of other coordination complexes. wikipedia.org The chloride ligands can be displaced by various other ligands, leading to a rich and diverse coordination chemistry. wikipedia.org

For example, the reaction of the [PtCl₄]²⁻ anion with ammonia is a historically significant reaction that yields Magnus's green salt, a coordination polymer with semiconducting properties. wikipedia.org This compound consists of alternating [PtCl₄]²⁻ and [Pt(NH₃)₄]²⁺ units. wikipedia.org Furthermore, K₂PtCl₄ is the precursor to the renowned anticancer drug, cisplatin, which is synthesized by reacting the tetrachloroplatinate anion with ammonia. wikipedia.org

The versatility of K₂PtCl₄ extends to the formation of complexes with various other donor atoms. For instance, it reacts with thiosemicarbazone ligands to form platinum(II) complexes where the ligands coordinate through sulfur and nitrogen atoms. uonbi.ac.ke It also serves as a starting material for the synthesis of platinum(II) alkyl and aryl complexes through reactions with organotin compounds in dimethyl sulfoxide. rsc.org Additionally, it can be used to synthesize platinum(II) complexes with alkene ligands. psu.edu

Synthesis and Characterization of Homo- and Heterometallic Platinum(II) Complexes from K₂PtCl₄ Precursors

The utility of potassium tetrachloroplatinate(II) extends to the synthesis of more complex multinuclear structures, including both homometallic and heterometallic complexes.

Homometallic Platinum(II) Complexes: Dinuclear platinum(II) complexes, where two platinum centers are bridged by various ligands, have garnered significant interest for their potential applications, particularly as anticancer agents. nih.gov These complexes can be designed to target cancer cells more selectively and induce apoptosis. nih.gov

Heterometallic Platinum(II) Complexes: K₂PtCl₄ can also be a starting point for the synthesis of heterometallic complexes, which contain platinum and at least one other different metal. These complexes are of interest for their unique electronic, catalytic, and biological properties. nih.gov For example, heterobimetallic complexes containing platinum and a group 14 element like tin or germanium have been synthesized and their reactivity studied. osti.gov The synthesis of heterometallic complexes often involves a multi-step process where a platinum-containing fragment, derived from K₂PtCl₄, is reacted with a complex of another metal. The resulting bimetallic structures can exhibit synergistic effects between the different metal centers. nih.gov

Computational Design and Predictive Studies of New Platinum(II) Coordination Architectures

In recent years, computational methods have become an indispensable tool in the design and prediction of new platinum(II) coordination architectures. Density Functional Theory (DFT) and other computational techniques are employed to study the electronic structure, bonding, and reactivity of platinum(II) complexes. ncsu.educardiff.ac.uk

These computational studies provide valuable insights that can guide the rational design of new complexes with desired properties. For instance, DFT calculations can be used to predict the geometry of complexes, the strength of metal-ligand bonds, and the spectroscopic properties of the molecules. cardiff.ac.uk This predictive power allows researchers to screen potential ligands and synthetic routes before undertaking extensive experimental work.

Molecular docking simulations are another powerful computational tool used to predict the interaction of platinum(II) complexes with biological targets, such as DNA or proteins. nih.gov This is particularly relevant in the design of new platinum-based drugs. By simulating the binding of a potential drug candidate to its target, researchers can gain insights into its mechanism of action and predict its potential efficacy. nih.gov

Computational studies have also been instrumental in understanding the excited-state dynamics of platinum(II) complexes, which is crucial for the development of new phosphorescent materials for applications such as organic light-emitting diodes (OLEDs). ncsu.edursc.org By modeling the electronic transitions and relaxation pathways, scientists can design complexes with optimized photophysical properties.

Mechanistic Inorganic Chemistry and Reaction Dynamics Involving Potassium Tetrachloroplatinate Ii

Disproportionation Reactions of K₂PtCl₄

A key chemical behavior of potassium tetrachloroplatinate(II) is its ability to undergo disproportionation, a reaction where the platinum(II) center is concurrently oxidized and reduced.

The disproportionation reaction provides a direct route to the formation of elemental platinum (Pt(0)). The platinum atoms generated from this reaction can subsequently serve as nucleation points for the growth of platinum nanoparticles. nih.gov The initial, rapid disproportionation of K₂PtCl₄ results in a significant release of platinum atoms, leading to substantial nanoparticle nucleation. nih.gov Following the formation of the more stable K₂PtCl₆, a slower, cyclic disproportionation can continue, which gradually releases more platinum atoms that contribute to the growth of the already-formed nanoparticles. nih.gov

An alternative pathway for the formation of elemental platinum involves the reduction of K₂PtCl₄ in a solution. Theoretical studies using first-principles molecular dynamics have indicated that the reduction of aqueous K₂PtCl₄ can proceed through the formation of Pt-Pt bonds between a Pt(I) complex and an unreduced Pt(II) complex. acs.org This suggests a mechanism where metal-metal bonds are formed prior to the complete reduction to Pt(0), which contrasts with the classical model of nucleation from individual Pt(0) atoms. acs.org The specific pathway for platinum nanoparticle formation can be influenced by the choice of reducing agent and the solvent system employed. acs.orgbohrium.com

Electron Beam-Induced Chemical Transformations and Degradation Mechanisms

High-energy electron beams, such as those utilized in scanning transmission electron microscopy (STEM), are capable of inducing chemical changes and degradation in K₂PtCl₄. nih.gov The energy from the electron beam can trigger the decomposition of the complex. nih.gov The principal transformation observed under these conditions is the previously discussed disproportionation reaction, which leads to the formation of K₂PtCl₆ and elemental platinum. nih.gov

The irradiation by the electron beam causes the [PtCl₄]²⁻ ions to disproportionate, which releases neutral platinum atoms as well as potassium and chloride ions. nih.gov These platinum atoms then aggregate to form the initial nuclei for nanoparticle growth. nih.gov The resulting K₂PtCl₆ is more resistant to further degradation than K₂PtCl₄, as platinum does not readily achieve oxidation states higher than +4. nih.gov Any subsequent degradation of K₂PtCl₆ requires the breaking of Pt-Cl bonds through radiolysis, which can produce species such as PtCl₅ and PtCl₄. nih.gov The electron beam can also promote the merging of smaller platinum nuclei into larger nanoparticles. nih.gov It is crucial to recognize that these electron beam-induced effects can potentially mask the intrinsic chemical dynamics of a reaction, necessitating careful experimental design and interpretation. nih.gov

Solid-State Reactivity and Mechanochemical Transformations

In the solid state, the chemical behavior of K₂PtCl₄ can be altered through mechanical activation, for example, by grinding. researchgate.net In contrast to K₂PtCl₆, which forms paramagnetic platinum(III) complexes via the homolytic cleavage of Pt-Cl bonds when subjected to mechanical stress, solid K₂PtCl₄ does not undergo such homolytic bond cleavage under similar conditions. researchgate.net This indicates a greater stability of the Pt(II)-Cl bond compared to the Pt(IV)-Cl bond in the solid state when subjected to mechanochemical forces.

Mechanochemistry, which utilizes mechanical energy to initiate and drive chemical reactions, represents a promising approach for solvent-free synthesis. rsc.orgnih.gov While specific research into the mechanochemical transformations of K₂PtCl₄ is primarily focused on its resistance to homolytic bond cleavage, the fundamental principles of mechanochemistry suggest that grinding could potentially induce phase transitions or facilitate reactions with other solid-state reagents. The kinetics of such mechanochemical processes are inherently complex and are influenced by variables such as the frequency and energy of the mechanical impacts. rsc.org

Kinetic and Thermodynamic Aspects of K₂PtCl₄ Reactivity

The reactivity of K₂PtCl₄ is influenced by a balance of kinetic and thermodynamic factors. libretexts.orgyoutube.comkhanacademy.orgwikipedia.orglibretexts.org The selective formation of different products can often be achieved by adjusting reaction conditions to favor either the kinetically or thermodynamically preferred pathway. libretexts.orglibretexts.org

For example, the initial formation of platinum nanoparticles from K₂PtCl₄ is a kinetically controlled process. acs.org Under certain conditions, the rapid disproportionation of K₂PtCl₄ provides a kinetically favorable route for the initial release of platinum atoms. nih.gov The subsequent growth of these nanoparticles and any rearrangement of intermediate species are then governed by the thermodynamic stability of the various compounds involved. nih.govacs.org

The relative stability of the potential products determines the thermodynamic outcome of a reaction. For instance, in reactions involving conjugated dienes, the 1,4-addition product is typically more thermodynamically stable due to the formation of a more highly substituted, and therefore more stable, double bond. libretexts.orglibretexts.org While not a direct reaction of K₂PtCl₄, this principle illustrates how thermodynamic stability dictates the final product distribution when a reaction is under thermodynamic control, a condition usually achieved at higher temperatures where reactions are reversible. libretexts.org Conversely, the kinetic product is the one that forms the most rapidly, often because it has a lower activation energy barrier. libretexts.orglibretexts.org At lower temperatures, reactions are frequently under kinetic control as there may be insufficient energy to overcome the activation barriers for the reverse reaction or for the formation of the more stable thermodynamic product. libretexts.org

Solvent Effects and Their Influence on Reaction Pathways and Selectivity

In liquid-phase reactions, the choice of solvent is critical as it can significantly influence the reaction rates, pathways, and product selectivity for K₂PtCl₄. chemrxiv.orgresearchgate.netosti.govrsc.orgnih.gov Solvent properties such as polarity, viscosity, and the capacity for hydrogen bonding can substantially alter the energetics of a reaction. chemrxiv.orgosti.gov

K2PtCl4 as a Direct Catalyst in Homogeneous Reaction Systems

In homogeneous catalysis, K2PtCl4 dissolves in the reaction medium, allowing for high selectivity and activity under mild conditions. The catalytic activity of the [PtCl4]2- complex is central to these applications.

Homogeneous Hydrogenation and Hydrosilylation Reactions

While platinum complexes are renowned for their catalytic prowess in hydrogenation, the direct use of K2PtCl4 as a primary catalyst in homogeneous hydrogenation of alkenes is less common compared to organometallic platinum complexes. However, its role in hydrosilylation reactions is well-documented. Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a significant industrial process for producing organosilicon compounds.

K2PtCl4 can serve as a precatalyst in these reactions. For instance, a recyclable catalytic system for heterophase hydrosilylation has been developed using K2PtCl4 dissolved in glycerol (B35011). This system demonstrates high efficiency, allowing for numerous cycles with quantitative yields of the anti-Markovnikov product at room temperature. The reaction proceeds at a high rate even with low catalyst loadings (0.001-0.1 mol% Pt). Similarly, a system using ethylene (B1197577) glycol as the solvent for K2PtCl4 has also been shown to be effective.

Table 1: Performance of K2PtCl4-based Homogeneous Catalytic Systems for Hydrosilylation

Catalytic SystemSubstrateProductCatalyst Loading (mol% Pt)Reaction Time per CycleYieldRecyclability
K2PtCl4 in GlycerolAlkene + Hydrosilaneanti-Markovnikov addition product0.001 - 0.1From 10 minQuantitativeAt least 60 cycles
K2PtCl4 in Ethylene GlycolAlkene + Hydrosilaneanti-Markovnikov addition productNot specifiedNot specified≥95%Recyclable

Oxidation and Isomerization Processes Facilitated by K2PtCl4

Potassium tetrachloroplatinate(II) has been utilized as a catalyst for selective oxidation reactions. A notable example is the selective oxidation of methane (B114726). Furthermore, platinum-based catalysts derived from K2PtCl4 are active in the oxidation of alcohols. While the direct use of K2PtCl4 in these reactions is part of broader research into platinum-catalyzed oxidations, specific mechanistic pathways often involve the in-situ formation of more complex platinum species.

In the realm of isomerization, particularly of olefins, platinum catalysts are known to be effective. Heterogeneous catalysts prepared from K2PtCl4 have been tested for the cis-trans isomerization of olefins. The selectivity of these reactions can be controlled by the shape of the platinum nanoparticles, which are synthesized from the K2PtCl4 precursor. While K2PtCl4 is a precursor in these systems, the active catalytic sites are the metallic platinum centers on the support material.

Precursor for Heterogeneous Platinum-Based Catalysts

A primary application of K2PtCl4 is its role as a precursor for creating heterogeneous catalysts, where platinum is dispersed on a solid support. This approach is fundamental to many industrial catalytic processes.

Controlled Synthesis of Platinum Nanoparticles for Catalytic Applications

K2PtCl4 is extensively used in the synthesis of platinum nanoparticles with controlled size and shape. The morphology of these nanoparticles is crucial as it dictates their catalytic activity and selectivity. By adjusting synthesis conditions such as the concentration of the precursor and the type of capping agents, various shapes like cubes and tetrahedra can be produced. For example, cubic platinum nanoparticles can be synthesized using K2PtCl4 and sodium polyacrylate as a capping agent.

The reduction of K2PtCl4 is a key step in the formation of these nanoparticles. This process can be initiated by various reducing agents or even through electron beam-induced methods, where the disproportionation of K2PtCl4 to K2PtCl6 and subsequent reduction leads to the nucleation and growth of platinum nanoparticles.

Table 2: Synthesis of Platinum Nanoparticles from K2PtCl4

PrecursorCapping AgentNanoparticle ShapeApplication
K2PtCl4Sodium PolyacrylateCubicCatalysis
K2PtCl4PolyethyleneimineNot specifiedElectrocatalysis

Fabrication of Platinum Films and Supported Catalysts

Beyond nanoparticles, K2PtCl4 serves as a precursor for fabricating platinum thin films and supported catalysts. Platinum thin films have applications in microelectronics and as catalytic coatings. Chemical vapor deposition (CVD) is a common technique for producing these films, although it often employs more volatile organometallic platinum precursors. The direct use of K2PtCl4 in CVD is less common due to its lower volatility.

For supported catalysts, impregnation is a widely used method where a porous support material is treated with a solution of the platinum precursor, in this case, K2PtCl4. The support is then dried and calcined to disperse the platinum onto the surface. The choice of support material, such as alumina or carbon, and the preparation conditions significantly influence the final catalyst's properties and performance. For instance, a 5 wt% Pt/C catalyst with cubic platinum particles was prepared via precursor impregnation using a hydrophobic solvent.

Electrocatalysis in Fuel Cells (e.g., CO-Tolerant Catalysts, Oxygen Reduction Reaction)

In the field of electrocatalysis, particularly for fuel cells, K2PtCl4 is a vital precursor for synthesizing platinum-based electrocatalysts. These catalysts are crucial for facilitating the electrochemical reactions at the electrodes.

One significant area of research is the development of carbon monoxide (CO)-tolerant catalysts for proton-exchange membrane fuel cells (PEMFCs). CO can poison platinum catalysts, reducing the fuel cell's efficiency. By using K2PtCl4 to create alloyed or composite catalysts, for example with ruthenium, the tolerance to CO can be significantly enhanced.

4 Applications in Organic Synthesis (e.g., Selective Methane Oxidation, C-H Bond Activation)

Potassium tetrachloroplatinate(II) (K₂PtCl₄) serves as a significant catalyst and precursor in various organic synthesis applications, most notably in the challenging fields of selective methane oxidation and carbon-hydrogen (C-H) bond activation. Its utility in these areas stems from the ability of the platinum(II) center to facilitate the cleavage of strong C-H bonds, enabling the conversion of relatively inert hydrocarbons into more valuable functionalized molecules.

In the realm of selective methane oxidation, K₂PtCl₄ has been identified as an exceptionally active, selective, and stable catalyst for the conversion of methane to methyl bisulfate, a valuable precursor to methanol. nbinno.comsigmaaldrich.comnih.gov Research has demonstrated that in a medium of oleum (B3057394) (sulfuric acid with dissolved sulfur trioxide), simple platinum salts like K₂PtCl₄ can achieve remarkable turnover frequencies (TOFs). nbinno.comsigmaaldrich.comnih.gov This process addresses a significant challenge in chemical synthesis: the direct, partial oxidation of methane without over-oxidation to carbon dioxide. nih.gov

Detailed studies have shown that the catalytic activity is highly dependent on the concentration of sulfur trioxide in the oleum. nbinno.com Under optimized conditions, K₂PtCl₄ has exhibited TOFs exceeding 25,000 h⁻¹, with selectivities for methyl bisulfate greater than 98%. nbinno.comsigmaaldrich.comnih.gov These performance metrics are several orders of magnitude higher than previously reported systems and are comparable to those of large-scale industrial processes, highlighting the potential of this simple platinum salt in methane valorization. nbinno.comsigmaaldrich.com

The following table summarizes key findings from a study on methane oxidation using K₂PtCl₄ in oleum.

CatalystSO₃ Concentration in OleumTemperature (°C)Turnover Frequency (TOF) (h⁻¹)Selectivity for Methyl Bisulfate (%)
K₂PtCl₄20%215> 25,000> 98
K₂PtCl₄15%215~15,000> 95
K₂PtCl₄10%215~5,000> 90

Beyond its direct catalytic role, K₂PtCl₄ also functions as a precursor to create more complex catalytic systems. For instance, it has been used in a photochemical synthesis strategy to produce platinum nanoclusters supported on gallium nitride (GaN). In this process, K₂PtCl₄ is reduced to metallic platinum, forming a highly active interfacial catalyst for the selective conversion of methane to cyclohexane.

The application of platinum-based catalysts extends to the broader field of C-H bond activation, a powerful tool in organic synthesis that allows for the direct functionalization of ubiquitous C-H bonds, streamlining synthetic routes. wikipedia.orgfishersci.co.uknih.gov While many complex catalysts are designed for this purpose, studies have shown that simple platinum salts, including the analogous sodium tetrachloroplatinate (Na₂PtCl₄), can catalyze the C-H arylation of arene substrates. This reaction involves the formation of a new carbon-carbon bond between an aromatic ring and another aryl group, with site selectivity often governed by steric factors.

Advanced Spectroscopic Characterization of Potassium Tetrachloroplatinate Ii and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Structural and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural and bonding characteristics of potassium tetrachloroplatinate(II). nih.gov These methods probe the vibrational energy levels of molecules, which are sensitive to molecular geometry, bond strength, and symmetry. scitepress.org For a complete analysis, IR and Raman spectroscopy are often used in a complementary fashion, as vibrations that are inactive in one may be active in the other. scitepress.org

In the solid state, K₂PtCl₄ possesses a crystal structure with a D₄h symmetry space group. aip.org The analysis of its vibrational modes is based on this symmetry. Far-infrared (FIR) studies on both powdered samples and single crystals have been instrumental in assigning the vibrational frequencies. aip.org Research using far-infrared reflection spectra of K₂PtCl₄ crystals has identified transverse and longitudinal vibrational frequencies. aip.org Early studies identified bands at approximately 325, 190, 170, 116, 103, and 90 cm⁻¹. aip.org The bands at 170 and 103 cm⁻¹ were assigned to the A₂ᵤ species, while the others were attributed to the Eᵤ species of the D₄h symmetry group. aip.org

The use of polarized single-crystal Raman and far-infrared spectra allows for the unambiguous identification of the symmetry species of the observed vibrational bands. le.ac.uk For instance, infrared transmission spectra of single crystals have definitively shown that the in-plane bending mode occurs at a higher frequency than the out-of-plane bending mode. le.ac.uk These experimental assignments are supported by valence force field calculations, which help characterize the internal force constants, such as f(Pt-Cl), within the tetrachloroplatinate anion. nih.gov

Table 1: Observed Far-Infrared Vibrational Frequencies for K₂PtCl₄ This table is based on data from powdered sample analysis and may vary slightly based on the physical state (single crystal vs. powder) and specific experimental conditions.

Frequency (cm⁻¹)Symmetry Species Assignment
325Eᵤ
190Eᵤ
170A₂ᵤ
116Eᵤ
103A₂ᵤ
90Eᵤ
Data sourced from Hiraishi, J., & Tamura, T. (1977). aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for probing the structure and electronic properties of platinum compounds. nih.gov

The platinum-195 (B83798) (¹⁹⁵Pt) isotope, with a nuclear spin of 1/2 and a natural abundance of 33.8%, is an excellent NMR probe. huji.ac.il ¹⁹⁵Pt NMR is characterized by an exceptionally wide chemical shift range, spanning over 15,000 ppm, which makes it highly sensitive to the electronic environment around the platinum nucleus. nih.gov This sensitivity allows for the resolution of subtle structural and electronic changes. huji.ac.il

For solid potassium tetrachloroplatinate(II), ¹⁹⁵Pt NMR studies have revealed a very large chemical shift anisotropy (CSA) of 10,414 ppm, which is indicative of its axial symmetry. scite.ai The broadness of the spectrum for K₂PtCl₄ is notable, often requiring specialized solid-state NMR techniques like ultra-wide-line and magic-angle spinning (MAS) experiments for its acquisition. scite.ai

In solution, ¹⁹⁵Pt NMR spectra yield narrow signals, enabling the observation of fine details. huji.ac.il For example, the spectrum of K₂PtCl₄ in D₂O can show distinct signals for different isotopologues, arising from the presence of the ³⁵Cl and ³⁷Cl isotopes bonded to the platinum atom. huji.ac.il This high resolution makes ¹⁹⁵Pt NMR a powerful tool for studying the structure, conformation, and dynamics of platinum complexes in solution. huji.ac.il

Table 2: Properties of the ¹⁹⁵Pt Nucleus for NMR Spectroscopy

PropertyValue
Spin1/2
Natural Abundance33.832%
Chemical Shift Range~15000 ppm
Frequency Ratio (Ξ)21.496784%
Reference Compound1.2 M Na₂PtCl₆ in D₂O
Data sourced from the University of Warwick NMR service. huji.ac.il

While ¹H and ¹³C NMR are not applicable to K₂PtCl₄ itself due to the absence of hydrogen and carbon, these techniques are indispensable for characterizing the organic moieties in its derivatives and reaction products. When K₂PtCl₄ is used as a precursor to synthesize organometallic or coordination complexes, ¹H and ¹³C NMR are used to confirm the structure of the organic ligands and to study how their electronic environment changes upon coordination to the platinum center.

For example, in ligand exchange reactions where the chloride ligands are substituted by organic ligands, NMR can be used to monitor the reaction progress and identify the products. nih.gov Quantitative NMR spectroscopy can provide information on the extent of the reaction and the equilibrium constants. nih.gov Similarly, in the synthesis of aldehyde precursors from reactions involving various simple molecules, ¹³C NMR is crucial for identifying the products formed in the complex mixture. researchgate.net The chemical shifts and coupling constants observed in the ¹H and ¹³C spectra of the reaction products provide definitive evidence of bond formation and structural arrangement of the organic framework attached to the platinum.

Electronic Absorption and Dichroism Spectroscopy (UV-Vis)

Electronic spectroscopy in the ultraviolet-visible (UV-Vis) range investigates the electronic transitions between different energy levels within a molecule, providing information about its electronic structure. bartleby.comwikipedia.org

The UV-Vis absorption spectrum of the [PtCl₄]²⁻ anion in K₂PtCl₄ is characterized by a series of bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) transitions. The study of these spectra, particularly using polarized light on single crystals (linear dichroism), allows for the assignment of these electronic transitions. acs.orgacs.org

The analysis of the vibronic absorption spectrum—that is, the electronic transitions coupled with vibrational modes—provides a detailed map of the electronic energy levels. acs.org In aqueous solutions, K₂PtCl₄ exhibits characteristic absorption bands. When interacting with other species, such as surfactants like cetyltrimethylammonium chloride (CTAC), new peaks can emerge in the UV-Vis spectrum, indicating the formation of complex micelles. For example, in a K₂PtCl₄ + CTAC solution, distinct peaks at 220 nm and 240 nm have been observed, which are absent in the spectrum of K₂PtCl₄ alone. researchgate.net

Table 3: Reported UV-Vis Absorption Peaks for K₂PtCl₄ and Related Species

SystemWavelength (nm)Putative Origin/Observation
K₂PtCl₄ + CTAC Solution220Formation of [PtCl₄]²⁻-[CTA]⁺ complex micelles
K₂PtCl₄ + CTAC Solution240Formation of [PtCl₄]²⁻-[CTA]⁺ complex micelles
K₂PtCl₄ in solution(Broad Bands)Characteristic d-d and LMCT transitions
Data sourced from ResearchGate. researchgate.net

In situ spectroscopy involves monitoring a chemical reaction as it happens, providing real-time data on the formation of intermediates, reaction kinetics, and transformation pathways. researchgate.net UV-Vis spectroscopy is well-suited for this purpose for reactions involving K₂PtCl₄, as changes in the coordination sphere or oxidation state of the platinum center often result in significant changes in the electronic spectrum.

A key reaction of K₂PtCl₄ that has been studied is its disproportionation. Under certain conditions, such as during electron beam irradiation, K₂PtCl₄ can disproportionate to form potassium hexachloroplatinate(IV) (K₂PtCl₆), which is then followed by a reduction to platinum metal. nih.govresearchgate.net These transformations can be followed in situ, as the [PtCl₄]²⁻ and [PtCl₆]²⁻ anions have distinct absorption spectra. This allows for the direct observation of the conversion process, providing insights into the reaction mechanism at a molecular level. nih.gov The ability to monitor nucleation, crystal growth, and the formation of transient species makes in situ UV-Vis spectroscopy a powerful tool for developing rational synthesis protocols for platinum-based materials starting from K₂PtCl₄. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a cornerstone technique for elucidating the precise arrangement of atoms within a crystalline solid. For potassium tetrachloroplatinate(II), XRD studies have been instrumental in defining its crystal lattice and the geometry of the tetrachloroplatinate(II) anion.

Detailed research has confirmed that K₂PtCl₄ possesses a tetragonal crystal structure, belonging to the P4/mmm space group. materialsproject.orgiucr.orgosti.govmaterialsproject.org This structure is characterized by specific lattice parameters, which define the dimensions of the unit cell. The [PtCl₄]²⁻ anion adopts a square planar geometry, a common coordination for platinum(II) complexes. materialsproject.orgosti.gov The platinum-chlorine (Pt-Cl) bond lengths are a critical parameter determined from XRD data, providing insight into the nature of the coordination bond. Similarly, the potassium-chlorine (K-Cl) bond lengths describe the ionic interactions that hold the crystal lattice together. osti.gov

The accuracy of these structural parameters is influenced by experimental factors, and refinements to the data, such as corrections for thermal motion, are often applied to improve precision. iucr.org The crystalline structure of K₂PtCl₄ serves as a fundamental basis for understanding its chemical reactivity and physical properties.

Interactive Table: Crystal Structure Data for Potassium Tetrachloroplatinate(II)

ParameterValueReference
Crystal SystemTetragonal materialsproject.orgiucr.orgosti.govmaterialsproject.org
Space GroupP4/mmm materialsproject.orgiucr.orgosti.gov
Lattice Parameter (a)7.025 (3) Å iucr.org
Lattice Parameter (c)4.144 (2) Å iucr.org
Pt-Cl Bond Length~2.31-2.33 Å materialsproject.orgiucr.orgosti.gov
K-Cl Bond Length~3.24-3.30 Å osti.govmaterialsproject.org

Note: The values presented are representative and may vary slightly between different studies due to experimental conditions and refinement methods.

Electron Paramagnetic Resonance (EPR) Studies of Platinum(III) Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for detecting and characterizing species with unpaired electrons. While platinum(II) compounds like K₂PtCl₄ are typically diamagnetic (having no unpaired electrons) and thus EPR-silent, the oxidation of Pt(II) can lead to the formation of paramagnetic platinum(III) intermediates.

EPR studies have been crucial in identifying and understanding these transient Pt(III) species, which are often involved in the mechanisms of platinum-catalyzed reactions and the formation of mixed-valence platinum compounds. The technique provides information about the electronic structure and the environment of the paramagnetic center.

Research has shown that the oxidation of Pt(II) complexes can generate Pt(III) species that are observable by EPR. scm.com These studies often involve reacting the Pt(II) complex with an oxidizing agent and then freezing the solution to trap the short-lived intermediates for EPR analysis. The resulting EPR spectra can reveal hyperfine coupling to platinum and other nuclei, providing direct evidence for the involvement of platinum in the paramagnetic species. While direct EPR studies on intermediates formed specifically from K₂PtCl₄ are less common in the provided results, the principles and findings from studies on other platinum complexes are transferable and highlight the potential of EPR in this area. scm.comrsc.orgaps.orgnih.govnih.gov

Electron Microscopy Techniques (SEM, TEM, STEM) for Morphological and Atomic-Resolution Studies

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Scanning Transmission Electron Microscopy (STEM), offer powerful tools for visualizing the morphology and atomic-scale structure of materials. These methods are invaluable for characterizing the products and intermediates derived from potassium tetrachloroplatinate(II).

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. nanoscience.comyoutube.comuconn.edu It is used to examine the crystal habit, size, and surface features of K₂PtCl₄ and its derivatives. For instance, SEM can be used to observe changes in morphology that occur during chemical reactions or thermal decomposition.

Transmission Electron Microscopy (TEM) allows for the imaging of the internal structure of materials at very high resolution. nanoscience.comyoutube.comuconn.edu For materials derived from K₂PtCl₄, such as platinum nanoparticles, TEM can reveal their size distribution, shape, and crystallinity. High-resolution TEM (HRTEM) can even visualize the atomic lattice of individual nanoparticles.

Scanning Transmission Electron Microscopy (STEM) combines the principles of SEM and TEM, offering the capability for atomic-resolution imaging and elemental analysis. nih.govresearchgate.netresearchgate.netnih.gov High-angle annular-dark-field (HAADF)-STEM, also known as Z-contrast imaging, is particularly effective for visualizing heavy atoms like platinum against a lighter matrix. nih.gov This technique has been used to observe the distribution of individual platinum atoms and clusters in various materials. researchgate.net Recent studies have even utilized STEM to visualize the disproportionation of K₂PtCl₄ into K₂PtCl₆ and the subsequent formation of platinum nanoparticles at the atomic level. nih.gov

Interactive Table: Electron Microscopy Techniques and Their Applications

TechniqueInformation ObtainedRelevance to K₂PtCl₄ and Derivatives
SEM Surface morphology, crystal shape, particle sizeCharacterization of bulk K₂PtCl₄ crystals and their transformation products.
TEM Internal structure, particle size distribution, crystallinityAnalysis of platinum nanoparticles and other nanoscale materials derived from K₂PtCl₄.
STEM Atomic-resolution imaging, elemental mappingVisualization of single platinum atoms and clusters, and real-time observation of chemical reactions involving K₂PtCl₄. nih.govresearchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. mdpi.com XPS is particularly useful for studying the surface chemistry of potassium tetrachloroplatinate(II) and its reaction products.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy of an electron is characteristic of the element and its chemical environment (oxidation state).

For K₂PtCl₄, the Pt 4f region of the XPS spectrum is of particular interest. The binding energies of the Pt 4f₇/₂ and Pt 4f₅/₂ peaks provide a clear signature of the +2 oxidation state of platinum. researchgate.netxpsdatabase.netresearchgate.netthermofisher.comresearchgate.netresearchgate.netxpsdatabase.netxpsfitting.com Shifts in these binding energies can indicate changes in the oxidation state or coordination environment of the platinum atoms upon reaction. For example, the oxidation of Pt(II) to Pt(IV) results in an increase in the Pt 4f binding energy. mdpi.com XPS can also be used to identify the other elements present on the surface, such as potassium and chlorine, and to determine their atomic concentrations.

Interactive Table: Representative Pt 4f Binding Energies

Compound/StatePt 4f₇/₂ Binding Energy (eV)Reference
Pt metal~71.0 xpsdatabase.netthermofisher.com
K₂PtCl₄ ~72.9 - 73.4 mdpi.comxpsdatabase.netxpsdatabase.net
PtO₂~74.9 thermofisher.com
K₂PtCl₆~74.7 researchgate.net

Note: Binding energy values can vary depending on the instrument calibration and charge referencing method used.

Theoretical and Computational Investigations of Platinum Ii Potassium Chloride Chemistry

Quantum Chemical Methodologies Applied to K₂PtCl₄ and Related Complexes

A variety of quantum chemical methodologies have been employed to investigate the properties of K₂PtCl₄ and similar platinum complexes. These computational tools allow for a detailed examination of molecular characteristics that are often difficult to probe experimentally.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a important tool for studying the electronic structure and geometry of platinum complexes. nsf.govcornell.edumpg.deyoutube.comrsc.org DFT methods are computationally efficient and can provide accurate predictions of molecular geometries, which are crucial for understanding the properties and reactivity of these compounds. nsf.govgoogle.com The theory is based on the principle that the ground-state energy of a system can be determined from its electron density. mpg.deyoutube.com

For platinum-containing complexes, various DFT functionals, such as BP86, PBE, B3LYP, PBE0, and TPSSh, have been evaluated in combination with different basis sets, relativistic approximations, and models for solvation and dispersion. nsf.govrsc.org Studies have shown that the PBE0 functional, when used with the def2-TZVP basis set for ligand atoms, the ZORA relativistic approximation, and corrections for solvation and dispersion, provides a reliable method for geometry optimization of a wide range of platinum complexes. nsf.govcornell.edu The accuracy of these DFT-optimized geometries has been validated by comparison with experimental data, including X-ray crystallography and EXAFS (Extended X-ray Absorption Fine Structure) measurements. nsf.govcornell.edu

The table below presents a selection of DFT methods and their performance in predicting the geometry of platinum complexes.

DFT FunctionalBasis Set (Ligand)Relativistic ApproximationPerformance Highlights
PBE0def2-TZVPZORAExcellent agreement with experimental geometries for a diverse set of platinum complexes. nsf.govcornell.edu
BP86VariousVariousCommonly used functional, performance varies depending on the specific complex and other computational parameters. nsf.gov
B3LYPVariousVariousA popular hybrid functional, often provides a good balance of accuracy and computational cost. nsf.govresearchgate.net
PBEVariousVariousA non-hybrid functional that can be effective for certain systems. nsf.gov
TPSShVariousVariousA meta-hybrid functional that has shown promise in describing transition metal complexes. nsf.gov

This table is based on findings from a systematic assessment of DFT methods for mononuclear platinum-containing complexes. nsf.gov

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory provides a framework for understanding the bonding in coordination complexes like the square-planar [PtCl₄]²⁻ anion. In this complex, the platinum(II) ion has a d⁸ electron configuration. quora.comtestbook.com The interaction between the platinum d-orbitals and the ligand p-orbitals leads to the formation of molecular orbitals that determine the electronic properties and geometry of the complex.

The square-planar geometry of [PtCl₄]²⁻ is a consequence of the strong ligand field provided by the chloride ligands in the context of a 5d transition metal. quora.comyoutube.com This leads to a large energy separation between the dₓ₂-y₂ orbital and the other d-orbitals, favoring a low-spin d⁸ configuration with the highest occupied molecular orbital (HOMO) having significant d-orbital character and the lowest unoccupied molecular orbital (LUMO) being the antibonding dₓ₂-y₂ orbital. testbook.com The bonding involves the overlap of the platinum 5d, 6s, and 6p orbitals with the chlorine 3p orbitals, resulting in dsp² hybridization for the platinum center. testbook.comdoubtnut.com

Photodetachment photoelectron spectroscopy has been used to experimentally probe the electronic structure of gaseous [PtCl₄]²⁻, providing direct information about the energies of the molecular orbitals. wpmucdn.com These experimental results, in conjunction with theoretical calculations, have helped to refine the understanding of the electronic structure, revealing that in the gas phase, all the d-orbitals are situated above the ligand-derived orbitals. wpmucdn.com

Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shifts)

Computational methods, particularly DFT, are widely used to calculate spectroscopic parameters for platinum complexes, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of spectra.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help to assign the bands observed in infrared (IR) and Raman spectra to specific molecular vibrations. For [PtCl₄]²⁻, these calculations can predict the frequencies of the Pt-Cl stretching and bending modes. The accuracy of these predictions is dependent on the chosen functional and basis set.

NMR Shifts: Predicting NMR chemical shifts, especially for heavy nuclei like ¹⁹⁵Pt, requires the inclusion of relativistic effects. nih.gov Computational methods that account for these effects can provide valuable insights into the electronic environment of the platinum nucleus and how it is influenced by the surrounding ligands.

Electronic Spectra: Time-dependent DFT (TD-DFT) is a powerful tool for calculating the electronic absorption spectra (UV-Vis) of transition metal complexes. rsc.orgrsc.org For platinum complexes, TD-DFT calculations can help to identify the nature of the electronic transitions, such as d-d transitions, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT). rsc.org The inclusion of spin-orbit coupling in these calculations can be crucial for accurately predicting the spectra, especially for transitions at lower energies. rsc.orgrsc.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving platinum complexes, including those of K₂PtCl₄. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. youtube.comgithub.iomarshall.edu

DFT calculations are frequently used to locate transition state geometries and calculate their energies. google.com This information is essential for determining the activation energy of a reaction and understanding its kinetics. For example, computational studies have been used to investigate ligand substitution reactions in square-planar Pt(II) complexes, a fundamental process in their chemistry. askfilo.com These studies can reveal the intimate details of the reaction pathway, such as the formation of five-coordinate intermediates or transition states.

The search for a transition state typically involves optimizing a starting geometry that is close to the saddle point on the potential energy surface. github.iomarshall.edu Once located, a frequency calculation is performed to confirm that the structure is indeed a true transition state, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. marshall.edu

Molecular Dynamics Simulations for Understanding Reaction Dynamics and Cluster Growth

Molecular dynamics (MD) simulations provide a means to study the time evolution of a system, offering insights into reaction dynamics and processes like cluster formation. core.ac.uk In the context of K₂PtCl₄, MD simulations have been instrumental in understanding the initial stages of platinum nanoparticle nucleation and growth from aqueous solutions. acs.orgbohrium.com

First-principles MD simulations, which use electronic structure calculations (often DFT) to determine the forces between atoms at each time step, have revealed a detailed mechanism for the formation of a Pt-Pt bond between a reduced Pt(I) complex and an unreduced Pt(II) complex. acs.orgbohrium.com This finding suggests a complementary mechanism to the classical model of nucleation, where the formation of metal-metal bonds can occur between platinum complexes in higher oxidation states. acs.org

These simulations can model the influence of the solvent and other species in the solution on the reaction dynamics. bohrium.comrsc.org For instance, they can show how the steric hindrance from solvent molecules affects the reaction rate. bohrium.com MD simulations have also been used to visualize the disproportionation of K₂PtCl₄ to K₂PtCl₆ and the subsequent reduction to platinum metal, providing an atomistic view of the reaction pathway. nih.gov

Relativistic Effects in Platinum Chemistry Calculations and Their Significance

Due to the high atomic number of platinum, relativistic effects play a significant role in its chemistry and must be accounted for in accurate theoretical calculations. nasa.govberkeley.eduaip.orgaip.org These effects arise from the high velocity of the inner-shell electrons, which approaches the speed of light. berkeley.edu

Relativistic effects can be broadly categorized into scalar relativistic effects and spin-orbit coupling. rsc.orgrsc.orgnasa.govaip.org Scalar relativistic effects lead to a contraction of the s and p orbitals and an expansion and destabilization of the d and f orbitals. berkeley.edu This has a profound impact on the bonding and properties of platinum compounds.

Spin-orbit coupling, which is the interaction between the electron's spin and its orbital angular momentum, is particularly important for heavy elements like platinum. rsc.orgrsc.orgnasa.govaip.orgacs.orgnih.gov It can significantly influence the electronic spectra, as it can mix states of different spin multiplicity and lift the degeneracy of orbitals. rsc.orgrsc.org For example, in TD-DFT calculations of the UV-Vis spectra of platinum complexes, the inclusion of spin-orbit coupling can be crucial for accurately predicting the positions and intensities of absorption bands, especially at longer wavelengths. rsc.orgrsc.org

Various computational methods have been developed to incorporate relativistic effects, including the use of relativistic effective core potentials (ECPs), the zeroth-order regular approximation (ZORA), and fully relativistic four-component Dirac-based methods. cornell.edursc.orgrsc.org The choice of method depends on the desired accuracy and the computational resources available. For many applications, methods like ZORA provide a good balance between accuracy and computational cost. cornell.edu

The table below summarizes the key relativistic effects and their impact on the properties of platinum complexes.

Relativistic EffectDescriptionImpact on Platinum Complexes
Scalar Relativistic EffectsContraction of s and p orbitals, expansion of d and f orbitals. berkeley.eduAlters bond lengths, bond energies, and the relative energies of molecular orbitals. berkeley.edu
Spin-Orbit CouplingInteraction between electron spin and orbital angular momentum. nasa.govaip.orgInfluences electronic spectra, can be critical for understanding photochemistry, and affects NMR chemical shifts. rsc.orgrsc.orgacs.orgnih.gov

Predictive Modeling of K2PtCl4 Reactivity and Coordination Behavior

Theoretical and computational chemistry provides powerful tools for predicting the reactivity and coordination behavior of potassium tetrachloroplatinate(II) (K₂PtCl₄) at a molecular level. By employing methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, researchers can model reaction pathways, predict thermodynamic and kinetic parameters, and understand the intricate dynamics of ligand exchange and coordination in different environments. These predictive models offer insights that complement experimental observations, helping to elucidate complex mechanisms that are otherwise difficult to probe.

Modeling Reaction Pathways and Reactivity

Density Functional Theory (DFT) is a cornerstone for investigating the electronic structure and reactivity of platinum complexes. It is extensively used to map out potential energy surfaces for chemical reactions, identify transition states, and calculate activation barriers.

One significant application of DFT has been in understanding the decomposition and transformation of K₂PtCl₄. nih.gov For instance, computational studies have been crucial in visualizing the solid-state chemistry of K₂PtCl₄. nih.gov Research combining atomic-resolution imaging with DFT calculations has revealed that K₂PtCl₄ can undergo a disproportionation reaction to form potassium hexachloroplatinate(IV) (K₂PtCl₆) and platinum metal. nih.gov DFT calculations predicted the thermodynamic energy difference for this disproportionation reaction to be 0.05 eV per formula unit at 0 K, indicating its feasibility. nih.gov

These models can also compare the likelihood of competing reaction pathways. Under conditions of electron irradiation, DFT calculations showed a strong preference for disproportionation over radiolysis, a process of bond-breaking induced by radiation. nih.gov This predictive capability is vital for controlling the synthesis of platinum nanoparticles from K₂PtCl₄ precursors, as the reaction dynamics directly influence the nucleation and growth of the nanoparticles. nih.gov The initial fast disproportionation reaction makes half of the platinum atoms available for nucleation. nih.gov

Computational Method Predicted Property / Behavior for K₂PtCl₄ System Significance
Density Functional Theory (DFT) Reaction energetics (e.g., disproportionation energy), preferred reaction pathways (disproportionation vs. radiolysis), and modeling of intermediate structures like [PtCl₅]²⁻. nih.govElucidates reaction mechanisms and thermodynamic feasibility, guiding synthetic strategies. nih.gov
Molecular Dynamics (MD) Solvation structure of the [PtCl₄]²⁻ ion, ion-solvent interactions, and dynamics of ions in aqueous solution. core.ac.ukrsc.orgresearchgate.netProvides insight into the behavior of the complex in solution, which is crucial for understanding its reactivity in aqueous media.
DFT with Time-Dependent Approaches (TD-DFT) Electronic transition energies and simulated UV-vis spectra. ucl.ac.ukHelps in interpreting experimental spectroscopic data and identifying species in solution.

Modeling Coordination Behavior and Ligand Exchange

The coordination chemistry of the square planar [PtCl₄]²⁻ anion is central to its role as a precursor in synthesizing other platinum complexes. wikipedia.org Computational models are invaluable for predicting how this ion will behave in solution and during ligand substitution reactions.

Molecular Dynamics (MD) simulations can model the behavior of the [PtCl₄]²⁻ ion in an aqueous environment. These simulations track the movement of the ion and surrounding solvent molecules over time, providing a detailed picture of the solvation shell. core.ac.uknih.gov This is critical for understanding how the solvent influences ligand exchange kinetics. While detailed MD studies specifically on K₂PtCl₄ are part of broader research into hydrated ions, the principles are directly applicable. core.ac.ukrsc.org The simulations can reveal the structure of water molecules around the [PtCl₄]²⁻ complex and the energetic landscape for a new ligand to approach the platinum center.

DFT calculations are used to model the mechanism of ligand exchange reactions, which typically occur via an associative pathway for square planar d⁸ complexes like [PtCl₄]²⁻. chemrxiv.org In this mechanism, an incoming ligand attacks the platinum center, forming a five-coordinate trigonal bipyramidal intermediate or transition state. The model can calculate the energy barriers associated with this process, predicting the lability of the chloride ligands and the stereochemical outcome of the reaction. For example, the synthesis of cisplatin (B142131), cis-[PtCl₂(NH₃)₂], from K₂PtCl₄ involves the sequential substitution of chloride ligands by ammonia (B1221849), a process that can be modeled computationally to understand its kinetics and selectivity. wikipedia.org

Predicted Thermodynamic and Structural Data Value Computational Method
Disproportionation Reaction Energy (K₂PtCl₄ → K₂PtCl₆ + Pt) 0.05 eV / formula unitDensity Functional Theory (DFT) nih.gov
[PtCl₄]²⁻ Geometry Square PlanarVSEPR Theory, Crystal Field Theory wikipedia.org
Ligand Exchange Mechanism Associative PathwayDensity Functional Theory (DFT) chemrxiv.org

By combining these theoretical approaches, a comprehensive, predictive model of K₂PtCl₄ chemistry emerges. This model not only explains observed phenomena but also guides future experiments, from designing selective syntheses of platinum drugs to controlling the formation of platinum nanostructures.

Advanced Analytical Methodologies for the Quantification and Speciation of Platinum Ii Potassium Chloride

Atomic Spectrometry Techniques for Elemental Platinum Analysis (e.g., AAS, ICP-AES)

Atomic spectrometry techniques are fundamental for determining the total platinum content in a sample. These methods rely on the interaction of electromagnetic radiation with free atoms.

Atomic Absorption Spectrometry (AAS) measures the absorption of light by free atoms in the gaseous state. labmanager.com For platinum analysis, a sample is typically atomized in a graphite (B72142) furnace (Graphite Furnace AAS or GFAAS) or a flame. psu.edu GFAAS is particularly noted for its high sensitivity. psu.edu However, the atomization of platinum requires relatively high temperatures, and the technique can be susceptible to matrix interferences and drift. psu.edu To overcome these challenges, sample preparation methods such as acid digestion are often employed to break down the sample matrix. nih.gov For instance, in the analysis of biological samples, methods involving centrifugal ultrafiltration to separate protein-bound and free platinum species have been developed, followed by conversion of platinum to a cationic complex for analysis by flameless AAS. nih.gov

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) , also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), utilizes a high-temperature plasma to excite atoms, which then emit light at characteristic wavelengths. drawellanalytical.com The intensity of the emitted light is proportional to the concentration of the element. ijper.org ICP-AES offers excellent sensitivity and the capability for multi-element analysis. labmanager.comdrawellanalytical.com It is a robust technique for determining platinum concentrations in various matrices, including simulated high-concentration base metal samples. thermofisher.com The choice between AAS and ICP-AES often depends on the required detection limits, sample matrix complexity, and whether single-element or multi-element analysis is needed. labmanager.comdrawellanalytical.com

TechniquePrincipleTypical Use for Platinum AnalysisAdvantagesDisadvantages
AAS Measures absorption of light by free atoms. labmanager.comQuantification of total platinum, especially at low concentrations. nih.govHigh sensitivity (especially GFAAS). psu.eduSusceptible to matrix interferences and drift; single-element analysis. labmanager.compsu.edu
ICP-AES Measures light emitted by excited atoms in a plasma. drawellanalytical.comMulti-elemental analysis, including platinum, in various matrices. thermofisher.comExcellent sensitivity; multi-element capability. drawellanalytical.comHigher operational cost compared to AAS.

Chromatographic Separation Techniques Coupled with Detection (e.g., HPLC, GC-MS)

For the speciation of platinum complexes, which involves separating and identifying different chemical forms of the element, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating different platinum species in a liquid sample. wikipedia.org When coupled with a sensitive detector like an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS), HPLC-ICP-MS provides an extremely sensitive and specific method for the speciation analysis of platinum complexes. rsc.orgspeciation.net This hyphenated technique has been successfully used to separate and quantify inorganic platinum-chloride complexes like potassium hexachloroplatinate (K₂PtCl₆) and potassium chloroplatinate (K₂PtCl₄) as impurities in platinum-based drugs. rsc.orgspeciation.net The separation is often achieved using an anion exchange column, and the method offers low detection limits, in the range of micrograms per liter (µg/L). rsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile platinum complexes. wikipedia.org Pyrolysis-GC-MS involves the thermal decomposition of a sample to produce smaller, volatile fragments that are then separated by GC and identified by MS. wikipedia.org

The coupling of chromatographic separation with highly sensitive detection allows for the unequivocal identification and quantification of platinum complexes and their transformation products. psu.edu

TechniquePrincipleApplication for Platinum(II) Potassium ChlorideKey Findings
HPLC-ICP-MS Separation of species by HPLC followed by elemental detection by ICP-MS. rsc.orgspeciation.netSpeciation analysis of platinum-chloride impurities in platinum-based drugs. rsc.orgspeciation.netAchieved separation of K₂PtCl₄ and K₂PtCl₆ in under 3 minutes with detection limits of 0.3 µg/L and 0.2 µg/L, respectively. rsc.orgrsc.org

X-ray Based Analytical Methods (e.g., XRF, PIXE)

X-ray based methods offer non-destructive or minimally destructive ways to analyze the elemental composition and, in some cases, the chemical state of platinum.

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. researchgate.net It works by irradiating a sample with X-rays and measuring the fluorescent (or secondary) X-rays emitted from the sample. Handheld XRF analyzers have proven to be fast and effective for the analysis of platinum group metals in materials like catalytic converters. spectroscopyonline.comquantum-rx.com While powerful, XRF can be subject to matrix effects, where the presence of other elements in the sample influences the measured fluorescence intensity. researchgate.net Recent studies have also explored the use of XRF to estimate the valence state of platinum in catalysts by analyzing the intensities of L- and M-series X-ray emission lines. iaea.org

Particle-Induced X-ray Emission (PIXE) is another highly sensitive, non-destructive analytical technique that uses a beam of high-energy particles (usually protons) to excite the atoms in a sample, causing them to emit characteristic X-rays. pelletron.comjordilabs.com PIXE is capable of simultaneous multi-element analysis for elements from sodium to uranium and has very low detection limits. jordilabs.comelementalanalysis.com It has been used for the elemental characterization of a wide variety of samples, including the analysis of platinum coins. elementalanalysis.comresearchgate.net

TechniquePrincipleApplication for Platinum AnalysisAdvantages
XRF Measures fluorescent X-rays emitted from a sample irradiated with X-rays. researchgate.netElemental analysis of platinum in solid samples like catalysts. spectroscopyonline.comquantum-rx.comNon-destructive, fast, and can be performed with handheld instruments. spectroscopyonline.comquantum-rx.com
PIXE Measures characteristic X-rays emitted from a sample bombarded with high-energy particles. pelletron.comNon-destructive, multi-elemental analysis of platinum in various materials. elementalanalysis.comHigh sensitivity, low detection limits, and minimal sample preparation. jordilabs.comelementalanalysis.com

Mass Spectrometry Applications in the Characterization of Platinum Complexes

Mass spectrometry (MS) is a powerful tool for the structural characterization of platinum complexes, providing information about their molecular weight and fragmentation patterns.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like platinum complexes. chempap.org ESI-MS has been used to characterize various Pt(II) and Pt(IV) complexes, including identifying impurities in synthetic products. chempap.orgnih.gov By analyzing the isotopic pattern of the signals, which is characteristic for platinum, the presence and composition of platinum-containing ions can be confirmed. nih.gov

Flow injection-ESI-MS (FI-ESI-MS) allows for the direct introduction of a sample solution into the mass spectrometer, enabling rapid comparison of mass spectra under different conditions. chempap.org

Strategies for Sample Preparation and Pre-concentration in Trace Analysis

The accurate analysis of trace levels of platinum often requires meticulous sample preparation and pre-concentration steps to remove interfering matrix components and increase the analyte concentration to a detectable level. psu.eduacs.org

The choice of digestion procedure is critical and depends on the sample matrix and the analytical technique to be used. psu.edu For complex matrices, acid digestion using reagents like aqua regia (a mixture of nitric acid and hydrochloric acid) is a common method to dissolve platinum and convert it into soluble complexes. psu.eduacs.org Microwave-assisted digestion can significantly reduce the time required for sample dissolution. acs.orgunlv.edu

For ultra-trace analysis, pre-concentration techniques are often necessary. acs.org These can include:

Coprecipitation: Precipitating the analyte along with a carrier element. For example, tellurium coprecipitation has been used to enrich platinum and palladium. researchgate.net

Solid Phase Extraction: Using a solid adsorbent to selectively retain the analyte from a large volume of sample, which is then eluted with a small volume of solvent.

Column Chromatography: A procedure has been developed involving a two-step chemical process with a column chromatography separation to pre-concentrate and separate platinum before its determination by neutron activation analysis. nih.gov

It is crucial to use high-purity reagents and clean labware to minimize blank contamination, especially when working at very low concentration levels. psu.edu

Electrochemical Methods for Detection and Characterization of Platinum(II) Species

Electrochemical methods offer a sensitive and often real-time approach for the detection and characterization of electroactive species like platinum(II). These techniques are based on measuring the current or potential changes at an electrode surface resulting from redox reactions of the analyte.

Voltammetry is a category of electroanalytical methods where the current is measured as a function of the applied potential. Differential Pulse Voltammetry (DPV) is a particularly sensitive voltammetric technique that has been used for the determination of platinum. psu.eduunipa.it For instance, a method based on the pre-concentration of Pt(IV)-formaldehyde complexes at a lead film electrode followed by a negatively sweeping DPV scan has achieved a detection limit in the picomolar range. nih.gov

The electrochemical behavior of platinum complexes can be studied using Cyclic Voltammetry (CV) , which provides information about the redox potentials and stability of different oxidation states. researchgate.netresearchgate.net This technique has been employed to investigate the redox chemistry of platinum(II) and platinum(IV) dithiocarbamate (B8719985) complexes and to identify moderately stable platinum(III) species. acs.org

Future Directions and Emerging Research Avenues in K2ptcl4 Chemistry

Innovations in Green and Sustainable Synthetic Pathways for Platinum Complexes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For platinum complexes, this involves moving away from harsh reagents and energy-intensive processes. A significant area of research is the use of greener solvents and reaction conditions. For instance, a recent study has demonstrated a highly efficient and recyclable catalytic system for hydrosilylation using a simple mixture of K2PtCl4 and glycerol (B35011), a renewable and non-toxic solvent. chemrxiv.org This system operates at room temperature and in the presence of air, offering a sustainable alternative to traditional methods. chemrxiv.org

Another key aspect of green chemistry is the development of one-pot syntheses, which reduce waste and improve efficiency. Researchers have developed a one-pot synthesis of the anticancer drug cisplatin (B142131) from K2PtCl4, utilizing the slow release of ammonia (B1221849) from ammonium (B1175870) acetate. wikipedia.org This approach avoids the multi-step procedures traditionally used, which often involve intermediate purification steps and the use of more hazardous materials. wikipedia.orggoogle.com Furthermore, solid-phase synthesis techniques are being explored to create platinum complexes, where K2PtCl4 is reacted with reagents bound to a solid support. universiteitleiden.nl This method simplifies purification and minimizes the use of solvents. universiteitleiden.nl The focus on sustainable practices extends to the recycling of platinum-containing materials, such as automotive catalytic converters, which can recover a high percentage of platinum group metals with significantly lower energy consumption compared to mining. giiresearch.com

Design and Development of Novel Catalytic Systems Based on K2PtCl4 Precursors

Potassium tetrachloroplatinate(II) is a versatile precursor for synthesizing a wide range of catalytic materials. sigmaaldrich.commatthey.comsigmaaldrich.com Current research is focused on creating catalysts with enhanced efficiency, selectivity, and durability for various chemical transformations. techsciresearch.com

One major area of interest is the development of catalysts for energy and environmental applications. K2PtCl4 is used to prepare catalysts for fuel cells, including CO-tolerant catalysts for hydrogen-air fuel cells and catalysts for the oxygen reduction reaction (ORR). sigmaaldrich.com For example, octahedral PtNi nanocrystals with an ultrathin alloy shell, synthesized from K2PtCl4, have shown superior ORR activity and durability compared to commercial catalysts. sigmaaldrich.com Additionally, platinum atomic clusters supported on defective graphene, prepared from K2PtCl4, have demonstrated high activity and stability for the hydrogen evolution reaction. sigmaaldrich.com

In the realm of organic synthesis, K2PtCl4-derived catalysts are being developed for selective oxidation reactions, such as the oxidation of methane (B114726). sigmaaldrich.comsigmaaldrich.com Researchers are also exploring novel catalytic systems for converting carbon dioxide into valuable chemical feedstocks. sciencedaily.com A recent breakthrough involves a catalyst system that efficiently converts CO2 to carbon monoxide, a key industrial starting material. sciencedaily.com The design of these catalysts often involves the use of pincer complexes, which are highly stable and exhibit versatile reactivity. europa.eu

Integration of K2PtCl4 Chemistry with Advanced Materials Science for Enhanced Functional Materials

The integration of K2PtCl4 chemistry with materials science is leading to the creation of advanced functional materials with unique properties. A significant focus is on the synthesis of platinum nanoparticles with controlled size and shape, which exhibit size-dependent catalytic and optical properties. sigmaaldrich.comresearchgate.net K2PtCl4 serves as a common precursor for producing these nanoparticles through various reduction methods. wikipedia.orgresearchgate.net For instance, platinum nanoparticles have been synthesized within a bacterial cellulose (B213188) matrix, with the particle size being tunable by adjusting the precursor concentration. researchgate.net

Furthermore, K2PtCl4 is a key starting material for high-performance platinum-based phosphorescent materials used in electroluminescent devices. sigmaaldrich.comsigmaaldrich.com The development of cyclometalated platinum(II) complexes with long-lived luminescence is an active area of research. sigmaaldrich.com These materials have potential applications in organic light-emitting diodes (OLEDs) and sensors.

The unique properties of platinum complexes are also being harnessed to create materials with applications in photonics and electronics. For example, the reaction of K2PtCl4 with bis(dithiolates) forms complexes that have been investigated for use in laser Q-switching materials and optical recording media. sigmaaldrich.com The historical synthesis of Magnus's green salt, a semiconducting coordination polymer, from K2PtCl4 and an ammonia source, highlights the long-standing interest in the electronic properties of platinum-containing materials. wikipedia.org

Synergistic Application of Advanced Experimental and Computational Techniques

The advancement of our understanding of K2PtCl4 chemistry is heavily reliant on the synergistic use of sophisticated experimental and computational methods. Atomic-resolution imaging techniques, such as scanning transmission electron microscopy (STEM), are providing unprecedented insights into the reaction pathways of K2PtCl4. nih.govresearchgate.net Recent studies have visualized the disproportionation of K2PtCl4 into K2PtCl6 and its subsequent reduction to platinum metal at the atomic level. nih.govresearchgate.net This direct observation of bond breaking and formation helps to elucidate complex reaction mechanisms that were previously inaccessible. nih.gov

In tandem with experimental work, computational methods like density functional theory (DFT) are crucial for predicting and understanding the structures, properties, and reactivity of platinum complexes. nih.govresearchgate.net First-principles molecular dynamics simulations have been employed to study the initial nucleation of platinum clusters from K2PtCl4 in aqueous solution. bohrium.comacs.org These simulations have revealed a mechanism involving the formation of a Pt-Pt bond between a Pt(I) and a Pt(II) complex, challenging the traditional model of nucleation from zerovalent platinum atoms. acs.org The combination of in-situ experimental techniques, such as UV/Vis absorption spectroscopy during reduction reactions, with computational modeling provides a powerful approach to track the kinetics and intermediates of complex formation. researchgate.net

Exploration of Undiscovered Reaction Pathways and Coordination Phenomena in Platinum(II) Systems

A fundamental aspect of future research in K2PtCl4 chemistry is the exploration of new reaction pathways and coordination phenomena. The rich coordination chemistry of the [PtCl4]2- anion allows for the displacement of its chloride ligands by a wide variety of other ligands, leading to a vast array of platinum(II) complexes with diverse structures and functionalities. wikipedia.orgnih.govresearchgate.net

Researchers are actively investigating the synthesis of novel platinum(II) coordination compounds with unique ligand designs. For example, platinum(II) complexes with 4'-pyridyl functionalized terpyridines have been synthesized and shown to exhibit significant cytotoxic activity against cancer cell lines, suggesting potential applications in chemotherapy. nih.gov The study of the reaction between K2PtCl4 and thiosemicarbazones has led to the formation of polymeric complexes and, upon further reaction, mononuclear complexes with interesting biological properties. researchgate.net

Furthermore, the disproportionation reaction of K2PtCl4, where it is converted to K2PtCl6 and then reduced, is a key area of investigation. nih.govresearchgate.net Understanding the factors that control this and other transformation pathways is crucial for designing synthetic routes to new platinum-containing materials. The study of the initial stages of platinum nanoparticle formation from K2PtCl4 continues to be an active area, with research suggesting that metal-metal bonds can form between platinum complexes in higher oxidation states, a departure from classical nucleation theory. acs.org This ongoing exploration of the fundamental reactivity of K2PtCl4 is essential for unlocking its full potential in catalysis, materials science, and beyond.

Q & A

Q. What are the established methods for synthesizing platinum (II) potassium chloride (K₂PtCl₄) in a laboratory setting?

K₂PtCl₄ is typically synthesized via two routes:

  • Thermal decomposition : Heating hexachloroplatinic acid (H₂PtCl₆) with KCl at 350°C in air, yielding K₂PtCl₄ and releasing HCl and Cl₂ .
  • Direct reaction : Combining PtCl₂ with KCl in hydrochloric acid under controlled conditions to avoid over-chlorination to PtCl₄ . Critical parameters include temperature control (±5°C) and stoichiometric ratios of reagents.

Q. What spectroscopic and crystallographic techniques are essential for characterizing K₂PtCl₄?

  • X-ray diffraction (XRD) : Determines crystal structure and phase purity (e.g., hexagonal vs. cubic forms) .
  • Infrared (IR) spectroscopy : Identifies Pt-Cl stretching vibrations (~300–400 cm⁻¹) .
  • Elemental analysis : Confirms Pt and Cl content within ±0.5% of theoretical values .
  • NMR spectroscopy : Useful for studying ligand exchange in solution-phase derivatives .

Q. What are the recommended protocols for handling and storing K₂PtCl₄ to prevent decomposition?

  • Store in airtight containers under inert gas (e.g., argon) to avoid moisture absorption and oxidation .
  • Avoid prolonged exposure to light, which can catalyze redox reactions. Use gloves and fume hoods due to toxicity risks .

Q. How can elemental analysis and mass spectrometry confirm K₂PtCl₄ stoichiometry?

  • Inductively Coupled Plasma (ICP) : Quantifies Pt content (expected ~52% by mass) .
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Detects molecular ions (e.g., [PtCl₄]²⁻ at m/z 133) .

Q. What impurities are common in K₂PtCl₄ synthesis, and how are they removed?

  • PtCl₄ : Forms via over-chlorination; removed by recrystallization in dilute HCl .
  • Unreacted KCl : Eliminated through selective solubility in ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental crystal structure data for K₂PtCl₄ complexes?

  • Cross-validate using synchrotron XRD (high-resolution data) and DFT calculations to model electron density .
  • Check for solvent inclusion or lattice defects via thermogravimetric analysis (TGA) .

Q. What factors influence the catalytic activity of K₂PtCl₄-derived complexes in hydroformylation reactions?

  • Ligand design : Bulky ligands (e.g., phosphines) enhance stability but may reduce substrate accessibility .
  • Solvent polarity : Polar solvents (e.g., DMF) improve ion dissociation, increasing catalytic turnover .
  • Temperature : Optimal activity occurs between 80–120°C, balancing kinetics and decomposition .

Q. How do hydrogen-bonding interactions in K₂PtCl₄-coordinated complexes affect material properties?

  • NH···Cl bonds in pyrazole-Pt complexes create stacked arrays, enhancing thermal stability .
  • CH···Cl interactions influence solubility; weaker H-bonding correlates with higher solubility in non-polar solvents .

Q. What methodologies investigate the mechanistic role of K₂PtCl₄ in trans-platinum(II) complex synthesis?

  • Kinetic studies : Monitor ligand substitution rates using UV-Vis spectroscopy .
  • Single-crystal XRD : Resolve stereochemical outcomes (e.g., trans vs. cis geometries) .

Q. How do solvent systems (aqueous vs. non-aqueous) impact K₂PtCl₄ catalyst morphology?

  • Aqueous synthesis : Yields smaller nanoparticles (5–10 nm) with higher surface area but lower crystallinity .
  • Non-aqueous (e.g., toluene) : Produces larger crystals (20–50 nm) with defined facets, improving selectivity in catalysis .

Q. Methodological Notes

  • For reproducibility, document reaction conditions (e.g., heating rate, stirring time) as per Beilstein Journal guidelines .
  • Include raw spectral data and crystallographic files in supplementary materials for peer review .

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